N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom and a carboxamide group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 2-ethoxyaniline with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the ethoxy group or the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-methoxybenzamide
- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide
- (Z)-5-(4-nitrobenzyliden)-3-N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one
Uniqueness
N-(2-ethoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific structural features, such as the indene ring and the ethoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-17-10-6-5-9-15(17)19-18(21)14-11-16(20)13-8-4-3-7-12(13)14/h3-10,14H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGEGATTFGGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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